molecular formula C14H27BrN2 B061554 1-Decyl-3-methylimidazolium bromide CAS No. 188589-32-4

1-Decyl-3-methylimidazolium bromide

Cat. No.: B061554
CAS No.: 188589-32-4
M. Wt: 303.28 g/mol
InChI Key: HOISBTKPPVRFDS-UHFFFAOYSA-M
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Description

1-Decyl-3-methylimidazolium bromide is an ionic liquid compound with the chemical formula C14H27BrN2. It is part of the imidazolium family, known for their unique properties such as low volatility, high thermal stability, and excellent solubility in various solvents . These characteristics make this compound a valuable compound in various scientific and industrial applications.

Mechanism of Action

Target of Action

1-Decyl-3-methylimidazolium bromide is a type of ionic liquid, which has been found to interact with biological membranes . It has been used in self-emulsifying drug delivery systems (SEDDS), where it interacts with the drug molecules and biological membranes . The primary targets of this compound are therefore the biological membranes it comes into contact with.

Mode of Action

The mode of action of this compound involves its interaction with biological membranes. It has been found to have cytotoxic effects, which are believed to be due to its interaction with the cell membrane . This interaction can lead to changes in the cell, such as the induction of oxidative stress and DNA damage .

Biochemical Pathways

It has been found to induce oxidative stress and dna damage in zebrafish liver . This suggests that it may affect pathways related to oxidative stress response and DNA repair.

Pharmacokinetics

As an ionic liquid, it is known to have good solubility in both organic and inorganic materials . This could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of the action of this compound is primarily cytotoxic effects. It has been found to decrease the activity of antioxidant enzymes, leading to the production of excess reactive oxygen species (ROS) and increased malondialdehyde (MDA) content in zebrafish liver . This can lead to oxidative stress and DNA damage .

Action Environment

The action of this compound can be influenced by environmental factors. For example, its interaction with biological membranes can be affected by the presence of other components in the system . Furthermore, its stability and efficacy may be influenced by factors such as temperature .

Preparation Methods

The synthesis of 1-decyl-3-methylimidazolium bromide typically involves the reaction of 1-methylimidazole with 1-bromodecane. The reaction is carried out in an organic solvent such as acetonitrile or toluene under reflux conditions . The product is then purified through recrystallization or column chromatography to obtain a high-purity compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.

Chemical Reactions Analysis

1-Decyl-3-methylimidazolium bromide undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates. The major products formed depend on the type of reaction and the reagents used.

Comparison with Similar Compounds

Properties

IUPAC Name

1-decyl-3-methylimidazol-3-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N2.BrH/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16;/h12-14H,3-11H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOISBTKPPVRFDS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN1C=C[N+](=C1)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5049237
Record name 1-Decyl-3-methylimidazolium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188589-32-4
Record name 1-Decyl-3-methylimidazolium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Decyl-3-methylimidazolium Bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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